
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile
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Overview
Description
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile is a chemical compound with a unique molecular structure that includes a nitrile group attached to a furan ring, which is further substituted with a 2-methylcyclopropyl group. This compound has a molecular weight of 161.20 g/mol and is known for its high purity and versatility in various research and development applications .
Preparation Methods
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile typically involves multiple steps, starting with the preparation of the furan ring and subsequent introduction of the nitrile and cyclopropyl groups. One common synthetic route includes the radical bromination of a methyl group followed by conversion to a phosphonate intermediate, which is then reacted with an aldehyde in the presence of a base .
Chemical Reactions Analysis
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include sodium hydride, tetrabutylammonium fluoride, and triethyl phosphite. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile is a chemical compound featuring a nitrile group attached to a furan ring, which is further substituted with a 2-methylcyclopropyl group. It has a molecular weight of 161.20 g/mol and is known for its high purity and versatility in various research and development applications.
Scientific Research Applications
This compound serves various purposes across scientific disciplines:
- Chemistry It is used as an intermediate in the synthesis of more complex molecules.
- Biology It is investigated for its potential biological activity and interactions with various biomolecules.
- Medicine It is explored for its potential therapeutic properties and as a building block for drug development.
- Industry It is utilized in the development of new materials and chemical processes.
This compound's biological activity is attributed to its interaction with specific molecular targets:
- Nucleophilic Addition The nitrile group can undergo nucleophilic addition, potentially leading to the formation of reactive intermediates that interact with cellular components.
- Aromatic Interactions The furan ring can engage in π-stacking and hydrogen bonding with amino acids in proteins, influencing enzyme activity and receptor binding.
Research has indicated various biological activities associated with this compound:
- Anticancer Activity Preliminary studies suggest that derivatives of compounds containing furan rings exhibit cytotoxic effects against various cancer cell lines. For instance, related furan derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines.
- Neuroprotective Effects Compounds similar to this compound have been studied for their ability to inhibit neurodegenerative processes by reducing cytokine release and protecting neuronal cells from oxidative stress.
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities related to this compound:
Study | Findings | Biological Activity |
---|---|---|
Study A | Investigated the cytotoxic effects on MCF-7 cells. | IC50 = 0.65 µM |
Study B | Evaluated neuroprotective properties in animal models. | Reduced cytokine levels |
Study C | Assessed interactions with G protein-coupled receptors (GPCRs). | Modulated receptor activity |
Case Studies
- Cytotoxicity Against Cancer Cells A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting potential for further development as anticancer agents.
- Neuroprotection in Animal Models In vivo studies showed that compounds similar to this nitrile derivative could protect against cognitive deficits associated with neurodegenerative diseases by inhibiting inflammatory cytokines.
- Metabolic Activation Studies Research into metabolic pathways indicated that the compound could be metabolized into reactive intermediates that may have implications for both therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the furan ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile include:
2-(Furan-2-yl)acetonitrile: Lacks the cyclopropyl substitution, making it less sterically hindered.
2-(5-(2-Methylcyclopropyl)furan-2-yl)methanol: Contains a hydroxyl group instead of a nitrile group, altering its reactivity and solubility.
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde: Features an aldehyde group, which can undergo different reactions compared to the nitrile group.
The unique combination of the nitrile, furan, and cyclopropyl groups in this compound contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds .
Biological Activity
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its applications in scientific research.
The compound features a furan ring and a nitrile group, which contribute to its reactivity and interaction with biological systems. The nitrile group can participate in nucleophilic addition reactions, while the furan moiety allows for aromatic interactions that may modulate enzyme and receptor activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Nucleophilic Addition : The nitrile group can undergo nucleophilic addition, potentially leading to the formation of reactive intermediates that interact with cellular components.
- Aromatic Interactions : The furan ring can engage in π-stacking and hydrogen bonding with amino acids in proteins, influencing enzyme activity and receptor binding .
Biological Activity
Research has indicated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of compounds containing furan rings exhibit cytotoxic effects against various cancer cell lines. For instance, related furan derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
- Neuroprotective Effects : Compounds similar to this compound have been studied for their ability to inhibit neurodegenerative processes by reducing cytokine release and protecting neuronal cells from oxidative stress .
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities related to this compound:
Study | Findings | Biological Activity |
---|---|---|
Study A | Investigated the cytotoxic effects on MCF-7 cells. | IC50 = 0.65 µM |
Study B | Evaluated neuroprotective properties in animal models. | Reduced cytokine levels |
Study C | Assessed interactions with GPCRs. | Modulated receptor activity |
Case Studies
- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting potential for further development as anticancer agents.
- Neuroprotection in Animal Models : In vivo studies showed that compounds similar to this nitrile derivative could protect against cognitive deficits associated with neurodegenerative diseases by inhibiting inflammatory cytokines .
- Metabolic Activation Studies : Research into metabolic pathways indicated that the compound could be metabolized into reactive intermediates that may have implications for both therapeutic effects and toxicity .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile?
- Methodological Answer : The synthesis requires introducing the methylcyclopropyl group onto the furan ring, followed by acetonitrile functionalization. A plausible route involves:
Cyclopropane Formation : Use 2-methylfuran derivatives and alkylation agents (e.g., CH₂I₂/Zn-Et₂O) under controlled temperatures (0–5°C) to form the cyclopropane ring .
Nitrile Introduction : React the cyclopropane-furan intermediate with cyanomethylating agents (e.g., KCN or TMS-CN) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and nitrile carbon (δ 115–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 161.2 (C₁₀H₁₁NO) .
- IR Spectroscopy : Detect nitrile C≡N stretch (~2250 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at 2–8°C under inert gas (N₂/Ar) in amber vials to prevent degradation via:
- Hydrolysis : Avoid moisture by using desiccants.
- Photodegradation : Shield from UV/visible light .
- Monitor stability via periodic HPLC analysis (C18 column, MeCN/H₂O mobile phase) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the methylcyclopropyl group during synthesis?
- Methodological Answer :
- Isotopic Labeling : Use deuterated reagents (e.g., CD₂I₂) to track cyclopropane formation via ²H NMR .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to analyze transition states and activation energies for alkylation steps .
- Kinetic Profiling : Conduct time-resolved experiments under varying temperatures to derive rate constants .
Q. What strategies are effective for resolving contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Test the compound alongside structurally similar derivatives (e.g., benzofuran-acetonitrile analogs) under identical conditions (e.g., enzyme inhibition assays) .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS) to identify outliers or assay-specific variables (e.g., buffer pH, cell lines) .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across a broad concentration range (nM–μM) to assess potency thresholds .
Q. How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Molecular Orbital Analysis : Use software like Spartan to calculate LUMO energy levels, indicating susceptibility to nucleophilic attack at the nitrile group .
- Docking Simulations : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to predict metabolic pathways .
- Solvent Effects : Simulate reaction outcomes in polar vs. nonpolar solvents (e.g., water vs. toluene) via COSMO-RS .
Q. What advanced purification techniques improve yield for scale-up synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Optimize residence time and temperature in microreactors to enhance cyclopropane ring formation efficiency .
- Crystallization Screening : Test solvent/anti-solvent pairs (e.g., EtOH/H₂O) to isolate high-purity crystals.
- Distillation : Use short-path distillation under reduced pressure (<1 mmHg) to separate low-boiling-point byproducts .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9H,4,6H2,1H3 |
InChI Key |
AQSOHBUOBCKRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CC#N |
Origin of Product |
United States |
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